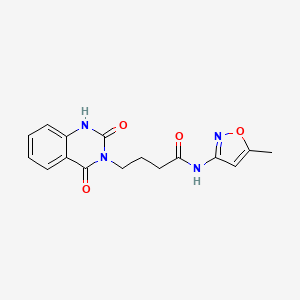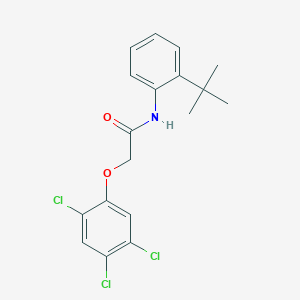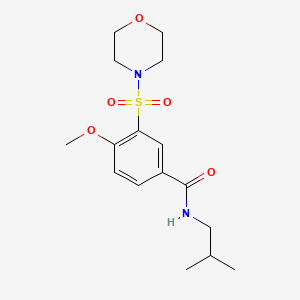
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Descripción general
Descripción
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Studies on similar quinazolinone derivatives have shown promising results in these areas.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Quinazolinone derivatives have been investigated for their ability to inhibit enzymes, modulate receptors, and interact with various biological targets, making them potential candidates for drug development.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, or as a catalyst in chemical reactions. Its unique chemical properties could be harnessed for various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving appropriate precursors such as α-haloketones and nitriles.
Coupling Reaction: The final step involves coupling the quinazolinone and oxazole moieties through a suitable linker, such as butanamide, using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (alkyl halides) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it could interact with receptors or other proteins, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide: Lacks the oxazole moiety, which may affect its biological activity and chemical properties.
N-(5-methyl-1,2-oxazol-3-yl)butanamide: Lacks the quinazolinone core, which may result in different pharmacological properties.
Quinazolinone derivatives: A broad class of compounds with diverse biological activities, often used as scaffolds in drug discovery.
Uniqueness
The uniqueness of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide lies in its combination of the quinazolinone and oxazole moieties. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-10-9-13(19-24-10)18-14(21)7-4-8-20-15(22)11-5-2-3-6-12(11)17-16(20)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,23)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWAWXMNDXRDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4578023.png)
![methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4578031.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)
![1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4578045.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)


![1-(4-fluorophenyl)-N-[3-(prop-2-en-1-yloxy)phenyl]methanesulfonamide](/img/structure/B4578067.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE](/img/structure/B4578093.png)
![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)
![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4578116.png)
